molecular formula C22H21N3O4 B2829253 3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-59-7

3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2829253
CAS No.: 1021089-59-7
M. Wt: 391.427
InChI Key: JBABYECXAGAIBS-UHFFFAOYSA-N
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Description

3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Spirocyclic Formation: The spirocyclic structure is introduced by reacting the xanthene derivative with a suitable amine and isocyanate under controlled conditions to form the triazaspirodecane ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure is of particular interest for the development of drugs targeting specific enzymes or receptors, potentially leading to new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Xanthene Derivatives: Compounds like 9H-xanthene-9-carboxylic acid share the xanthene core but lack the spirocyclic structure.

    Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles, have different core structures but similar spirocyclic features.

Uniqueness

The uniqueness of 3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its combination of the xanthene core with a triazaspirodecane ring, providing a distinct set of chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-24-20(27)22(23-21(24)28)10-12-25(13-11-22)19(26)18-14-6-2-4-8-16(14)29-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBABYECXAGAIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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